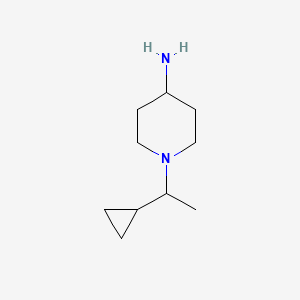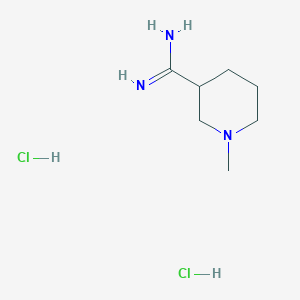
1-(1-Cyclopropylethyl)piperidin-4-amine
Vue d'ensemble
Description
1-(1-Cyclopropylethyl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a cyclopropyl group attached to the ethyl side chain of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylethyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-cyclopropylethylamine with piperidine-4-carboxaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions using continuous flow reactors to enhance efficiency and yield. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclopropylethyl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or alcohols depending on the specific conditions.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Applications De Recherche Scientifique
1-(1-Cyclopropylethyl)piperidin-4-amine has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
1-(1-Cyclopropylethyl)piperidin-4-amine is structurally similar to other piperidine derivatives, such as 1-(cyclopropylmethyl)piperidin-4-amine and 1-(1-methylpiperidin-4-yl)piperidin-4-amine. its unique cyclopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. The cyclopropyl group can influence the compound's reactivity, stability, and binding affinity, making it a valuable tool in various applications.
Comparaison Avec Des Composés Similaires
1-(cyclopropylmethyl)piperidin-4-amine
1-(1-methylpiperidin-4-yl)piperidin-4-amine
This comprehensive overview highlights the significance of 1-(1-Cyclopropylethyl)piperidin-4-amine in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
1-(1-cyclopropylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(9-2-3-9)12-6-4-10(11)5-7-12/h8-10H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEMKLYUUMNKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)



![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)



